

meso-Tetra(4-carboxyphenyl)porphine chemical structure and properties

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Compound of Interest

Compound Name: *meso-Tetra(4-carboxyphenyl)porphine*

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An In-depth Technical Guide to **meso-Tetra(4-carboxyphenyl)porphine** (TCPP)

Introduction

Meso-tetra(4-carboxyphenyl)porphine (TCPP) is a synthetic porphyrin derivative distinguished by four carboxyphenyl groups located at the meso positions of its central porphyrin core.^[1] This unique structure provides convenient points for further chemical modification, making TCPP a highly versatile building block in supramolecular chemistry and materials science.^[1] Its robust structure and functional groups make it a critical component in the synthesis of advanced materials like metal-organic frameworks (MOFs).^{[1][2]} For researchers and professionals in drug development, TCPP is of particular interest due to its application as a photosensitizer in photodynamic therapy (PDT), as an imaging agent, and as a foundational structure for creating novel metallodrugs.^{[1][3]}

Chemical Structure and Properties

TCPP is an aromatic macrocycle composed of four pyrrole-type rings linked by methine bridges, with a carboxyphenyl group attached to each bridge.^[2] This structure gives it its characteristic photophysical properties and the ability to chelate various metal ions within its core.^[1]

Structure: The chemical structure consists of a porphine ring with four 4-carboxyphenyl groups attached at the 5, 10, 15, and 20 (meso) positions.^[3]

Quantitative Data Summary

The physical, chemical, and spectroscopic properties of TCPP are summarized in the tables below.

Table 1: General Properties of **meso-Tetra(4-carboxyphenyl)porphine** (TCPP)

Property	Value	Reference(s)
CAS Number	14609-54-2	[3] [4]
Molecular Formula	C ₄₈ H ₃₀ N ₄ O ₈	[3] [4]
Molecular Weight	790.77 g/mol	[3] [4]
Appearance	Dark purple to black powder	[2] [5]
Melting Point	>300 °C	[5] [6]
Solubility	Highly soluble in polar organic solvents (DMF, DMSO)	[3] [7]

| Storage | Room temperature, sealed in dry, dark place | [\[4\]](#)[\[5\]](#) |

Table 2: Spectroscopic Properties of TCPP

Spectroscopic Property	Wavelength (nm)	Solvent/Conditions	Reference(s)
UV-Vis Soret Band	~420 nm	DMF, Ethanol	[8] [9] [10]
UV-Vis Q-Bands	Four distinct bands in the 500-700 nm range	DMF, Ethanol	[8] [9]

| Fluorescence Emission | Typically ranges from 470 to 500 nm | Aqueous Medium | [\[11\]](#) |

Synthesis and Purification

The most common methods for synthesizing TCPP are the Lindsey and Adler-Longo syntheses, which involve the condensation of pyrrole with 4-carboxybenzaldehyde.[\[1\]](#)[\[8\]](#) The

Adler-Longo method is a one-pot reaction performed at high temperatures, while the Lindsey synthesis is a two-step process conducted at room temperature under high dilution.[8]

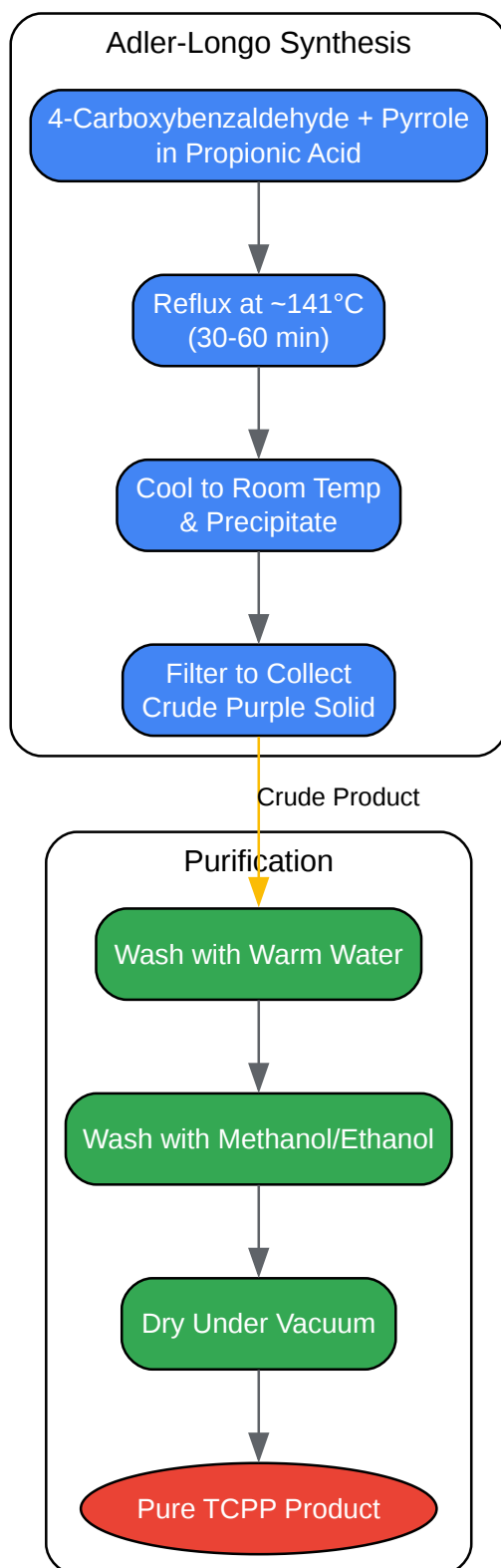
Table 3: Comparison of TCPP Synthesis Methods

Feature	Adler-Longo Method	Lindsey Method	Reference(s)
Reaction Type	One-pot	Two-step (Condensation, then Oxidation)	[8]
Temperature	Reflux (~141°C in propionic acid)	Room temperature	[8]
Reactant Concentration	Higher concentrations	High dilution (~10 mM)	[8]
Typical Yield	10-30%	10-60%	[8]
Advantages	Simple, suitable for large scale	Higher yields, compatible with sensitive aldehydes	[8]

| Disadvantages | Lower yields, formation of tar-like byproducts | Requires high dilution and an inert atmosphere [[8]]

Experimental Workflow: Synthesis and Purification

The general workflow for producing high-purity TCPP involves synthesis via the Adler-Longo method followed by a multi-step purification process.



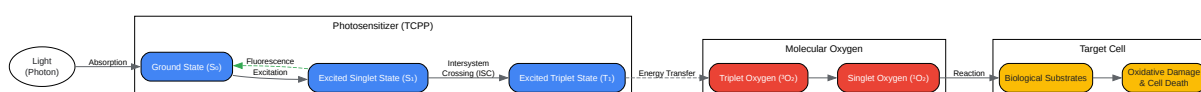
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General workflow for TCP synthesis and purification.

Applications in Research and Drug Development

Photodynamic Therapy (PDT)

TCPP is a highly effective photosensitizer used in photodynamic therapy, a treatment modality for cancer and other diseases.[1][12] When activated by light of a specific wavelength, TCPP transfers energy to molecular oxygen (O_2) to generate highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (1O_2).[13][14] This singlet oxygen induces localized cell death in targeted tissues.[1] The process is known as a Type II photochemical mechanism.[14]



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Type II mechanism of photodynamic therapy involving TCPP.

Metal-Organic Frameworks (MOFs)

The carboxylic acid groups of TCPP make it an excellent organic ligand for constructing porous, crystalline materials known as metal-organic frameworks (MOFs).[1][3] These materials are synthesized by coordinating TCPP with metal ions (like Zr^{4+} or Zn^{2+}) and have applications in gas storage, separation, and catalysis.[2][3]

Other Applications

TCPP and its derivatives are also explored for their use in:

- Sensors: For detecting ions like $Ni(II)$ and for DNA methylation analysis.[4][15]
- Catalysis: As a catalyst in degradation reactions when irradiated with light.[7][15]
- Solar Energy Conversion: Used as a photosensitizer on TiO_2 nanoparticles.[4]

Experimental Protocols

Protocol 1: Synthesis of TCPP (Adler-Longo Method)

This protocol describes a common one-pot synthesis of TCPP.[8][9]

Materials:

- 4-Carboxybenzaldehyde
- Pyrrole (freshly distilled)
- Propionic acid
- Round-bottom flask with reflux condenser
- Heating mantle
- Filtration apparatus

Methodology:

- Combine 4-carboxybenzaldehyde and freshly distilled pyrrole in a 1:1 molar ratio within a flask open to the atmosphere.[8]
- Add propionic acid to serve as the solvent.[2][8]
- Heat the mixture to reflux (approximately 141°C) using a heating mantle.[8]
- Maintain the reflux for 30-60 minutes. The solution will turn very dark, and progress can be monitored via thin-layer chromatography (TLC).[2][8]
- After the reaction is complete, allow the mixture to cool to room temperature.[8]
- Further cool the flask in an ice bath or freezer to maximize the precipitation of the crude product.[8]
- Collect the resulting purple solid by filtration. This is the crude TCPP.[2][8]

Protocol 2: Purification of Crude TCPP

This protocol outlines the general procedure for purifying the crude TCPP solid obtained from synthesis.^[1]

Materials:

- Crude TCPP solid
- Distilled water
- Methanol or Ethanol
- Filtration apparatus
- Vacuum oven or desiccator

Methodology:

- Transfer the crude TCPP solid to a filter funnel.^[1]
- Wash the solid thoroughly with warm distilled water to remove the high-boiling propionic acid solvent.^{[1][2]}
- Follow the water wash with a comprehensive rinse using methanol or ethanol to remove remaining organic impurities.^{[1][2]}
- Continue washing until the filtrate runs clear, indicating that most impurities have been removed.^[1]
- Dry the purified purple TCPP solid under vacuum or by air drying to obtain the final product.^[1]
- Purity can be confirmed using techniques like UV-Vis spectroscopy, which should show a sharp Soret band around 420 nm and four distinct Q-bands, and mass spectrometry to confirm the molecular weight.^[8]

Protocol 3: General Procedure for Evaluating In Vitro Photodynamic Activity

This protocol provides a framework for assessing the photocytotoxicity of TCPP on cancer cell lines.

Materials:

- Cancer cell line (e.g., SW480, MBA-MD-231)[[16](#)][[17](#)]
- Cell culture medium and supplements
- TCPP (dissolved in a suitable solvent like DMSO and diluted in medium)
- Phosphate-buffered saline (PBS)
- Light source with a specific wavelength for activation
- Cell viability assay kit (e.g., MTT, PrestoBlue)
- Fluorospectrophotometer for uptake analysis

Methodology:

- Cell Culture: Culture the selected cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).
- Incubation with TCPP: Seed cells in appropriate plates. After adherence, treat the cells with varying concentrations of TCPP and incubate for a set period (e.g., 1-24 hours) to allow for cellular uptake.[[17](#)]
- Cellular Uptake Analysis: Analyze the amount of TCPP taken up by the cells using fluorospectrophotometry.[[17](#)]
- Irradiation: After incubation, wash the cells with PBS to remove any free TCPP. Add fresh medium and expose the cells to a light source at a specific wavelength corresponding to TCPP's absorption band for a defined duration.

- **Post-Irradiation Incubation:** Return the cells to the incubator for a period (e.g., 24-48 hours) to allow for the induction of cell death.
- **Cell Viability Assessment:** Measure cell viability using a standard assay to determine the photocytotoxicity of the TCPP treatment. Compare results to control groups (no TCPP, no light, and TCPP without light).

Conclusion

Meso-tetra(4-carboxyphenyl)porphine is a fundamentally important molecule with a broad range of applications, from advanced materials to medicine. Its well-defined structure, accessible synthesis, and versatile chemical functionality ensure its continued relevance in scientific research. For professionals in drug development, TCPP's proven efficacy as a photosensitizer in photodynamic therapy provides a robust platform for designing next-generation cancer treatments and targeted therapies. The detailed protocols and compiled data in this guide serve as a comprehensive resource for researchers aiming to synthesize, characterize, and utilize TCPP in their work.

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